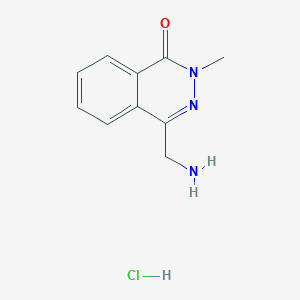![molecular formula C12H9BrN2O B1379853 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile CAS No. 1199773-86-8](/img/structure/B1379853.png)
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile
Vue d'ensemble
Description
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile, also known as BIBX1382 or ZD1839, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) that has been extensively studied for its potential use as an anticancer agent. It has a molecular formula of C12H9BrN2O and a molecular weight of 277.12 g/mol .
Molecular Structure Analysis
The molecular structure of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile consists of a benzene ring attached to a nitrile group and an isoxazole ring through an ethyl bridge . The presence of the bromine atom on the ethyl bridge may allow for further reactions.Applications De Recherche Scientifique
Synthesis and Reactivity
- Research conducted by Efimov et al. (2016) demonstrated the regio- and stereoselectivity in reactions involving β-azolyl enamines and nitrile oxides, leading to the formation of 4-azolylisoxazoles. This study provides insights into the synthesis of isoxazole derivatives under catalyst-free conditions, potentially including compounds similar to 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Efimov et al., 2016).
- Velikorodov and Sukhenko (2004) investigated the antimicrobial properties of N-arylcarbamates containing isoxazoline and isoxazole rings, showcasing the potential biological activity of isoxazole derivatives, which may extend to the application areas of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Velikorodov & Sukhenko, 2004).
Chemical Reactivity and Applications
- Hou et al. (2017) presented a study on the stereospecific synthesis of an isoxazole-containing S1P1 receptor agonist, emphasizing the role of isoxazole derivatives in medicinal chemistry. This could suggest the utility of similar compounds like 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile in developing pharmaceutical agents (Hou et al., 2017).
- Research on the regioselectivity and mechanism of cycloaddition reactions involving isoxazoline derivatives by El idrissi et al. (2021) highlights the chemical reactivity of such compounds, potentially providing a foundation for understanding the reactivity of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (El idrissi et al., 2021).
Propriétés
IUPAC Name |
4-[5-(2-bromoethyl)-1,2-oxazol-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-6-5-11-7-12(15-16-11)10-3-1-9(8-14)2-4-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODWBLGLBYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)
![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)